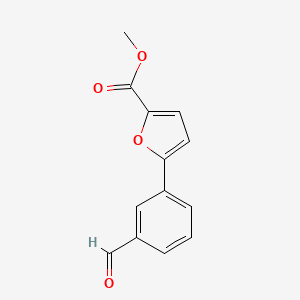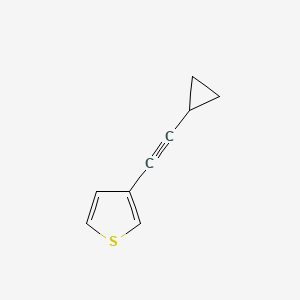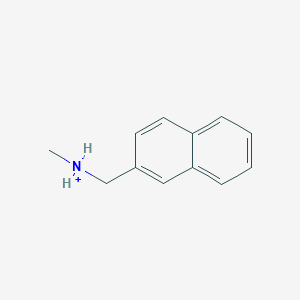
Manganese;silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese silicate is a compound composed of manganese and silicate ions. It is often found in nature as a mineral and has various industrial and scientific applications. The compound is known for its unique properties, including its ability to act as a catalyst and its role in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: Manganese silicate can be synthesized through several methods. One common approach involves the reaction of manganese salts with silicate sources under controlled conditions. For example, a mixture of manganese chloride and sodium silicate can be reacted in an aqueous solution to form manganese silicate precipitates. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: In industrial settings, manganese silicate is often produced through high-temperature processes. One method involves the reduction of manganese oxide with silicon in a furnace, resulting in the formation of manganese silicate. This process requires precise control of temperature and the use of reducing agents to ensure the desired product is obtained.
化学反応の分析
Types of Reactions: Manganese silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese silicate can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Reduction of manganese silicate can be achieved using reducing agents like hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Substitution reactions involve the replacement of silicate ions with other anions or ligands. These reactions often require specific catalysts and controlled reaction environments.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of manganese silicate may produce manganese dioxide and silicate ions, while reduction may yield elemental manganese and silicon dioxide.
科学的研究の応用
Manganese silicate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: Manganese silicate nanoparticles have been explored for their potential use in biological imaging and as drug delivery systems.
Medicine: The compound’s catalytic properties make it a candidate for use in medical diagnostics and therapeutic applications.
Industry: Manganese silicate is used in the production of ceramics, glass, and other materials due to its stability and unique properties.
作用機序
The mechanism by which manganese silicate exerts its effects is primarily through its catalytic activity. The compound can facilitate various chemical reactions by providing active sites for reactants to interact. In biological systems, manganese silicate nanoparticles can interact with cellular components, leading to enhanced imaging or targeted drug delivery. The molecular targets and pathways involved depend on the specific application and the form of manganese silicate used.
類似化合物との比較
Manganese silicate can be compared with other silicate compounds, such as magnesium silicate and calcium silicate. While all these compounds share similar structural features, manganese silicate is unique due to its catalytic properties and its ability to participate in redox reactions. Other similar compounds include:
Magnesium Silicate: Known for its use as an antacid and in cosmetic products.
Calcium Silicate: Commonly used in construction materials and as an industrial absorbent.
Manganese silicate stands out due to its versatility and the wide range of applications in various fields.
特性
分子式 |
MnO4Si-4 |
|---|---|
分子量 |
147.02 g/mol |
IUPAC名 |
manganese;silicate |
InChI |
InChI=1S/Mn.O4Si/c;1-5(2,3)4/q;-4 |
InChIキー |
FKIFVBSUOZXBIX-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-chlorophenyl)-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112063.png)
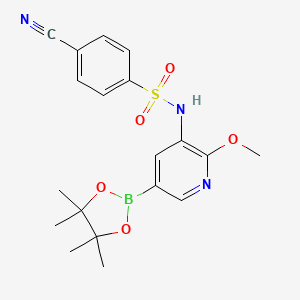
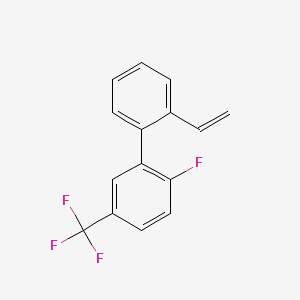
![2-Benzyl-7-chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14112088.png)
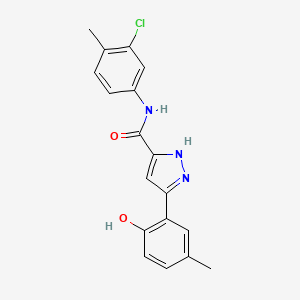

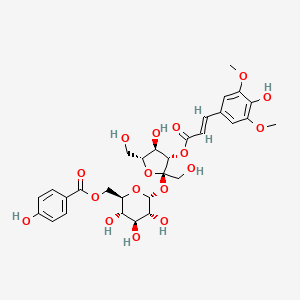
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14112130.png)
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14112133.png)
